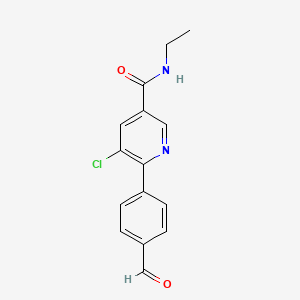

5-chloro-N-ethyl-6-(4-formyl-phenyl)-nicotinamide

Description

5-Chloro-N-ethyl-6-(4-formyl-phenyl)-nicotinamide is a nicotinamide derivative characterized by a pyridine core substituted with a chlorine atom at position 5, an ethyl group attached to the amide nitrogen, and a 4-formyl-phenyl group at position 4. The chlorine atom enhances electronegativity and may influence binding interactions, while the 4-formyl-phenyl group introduces a reactive aldehyde moiety capable of hydrogen bonding and covalent interactions.

Properties

IUPAC Name |

5-chloro-N-ethyl-6-(4-formylphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O2/c1-2-17-15(20)12-7-13(16)14(18-8-12)11-5-3-10(9-19)4-6-11/h3-9H,2H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTRMWFSLHTYEGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=C(N=C1)C2=CC=C(C=C2)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-ethyl-6-(4-formyl-phenyl)-nicotinamide can be achieved through a multi-step process involving the following key steps:

Nitration: The starting material, 5-chloronicotinic acid, undergoes nitration to introduce a nitro group at the 6th position.

Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Formylation: The amine group is formylated using formic acid or a formylating agent to introduce the formyl group.

Amidation: The formylated intermediate is then reacted with ethylamine to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-ethyl-6-(4-formyl-phenyl)-nicotinamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or thiol in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 5-chloro-N-ethyl-6-(4-carboxy-phenyl)-nicotinamide.

Reduction: 5-chloro-N-ethyl-6-(4-hydroxymethyl-phenyl)-nicotinamide.

Substitution: 5-amino-N-ethyl-6-(4-formyl-phenyl)-nicotinamide or 5-thio-N-ethyl-6-(4-formyl-phenyl)-nicotinamide.

Scientific Research Applications

5-chloro-N-ethyl-6-(4-formyl-phenyl)-nicotinamide has several scientific research applications, including:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents targeting various diseases.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-chloro-N-ethyl-6-(4-formyl-phenyl)-nicotinamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The formyl group can act as a reactive site for further chemical modifications, enhancing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and inferred properties of 5-chloro-N-ethyl-6-(4-formyl-phenyl)-nicotinamide with structurally related nicotinamide derivatives:

Physicochemical Properties

Solubility: The formyl group in the target compound increases polarity, likely enhancing solubility in polar solvents like aqueous methanol compared to trifluoroethoxy derivatives, which are more lipophilic .

Hydrogen Bonding: The aldehyde group acts as both a hydrogen bond donor and acceptor, enabling stronger intermolecular interactions than fluorophenyl or trifluoroethoxy groups, which only accept bonds .

Synthetic Routes : Similar to compound 72a, the target compound may be synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of a nicotinamide precursor with a brominated formyl-phenyl intermediate could yield the desired product .

Analytical Detection

Ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) methods validated for nicotinamide derivatives (e.g., LOD 0.075–0.600 μg/mL ) suggest that the target compound’s formyl group may improve ionization efficiency, leading to lower detection limits compared to non-polar analogs.

Research Findings and Challenges

- Crystallography : While SHELX software is widely used for small-molecule refinement , the target compound’s aldehyde group may complicate crystallization due to reactive instability.

- Extraction Efficiency: Optimal extraction with 10% methanol-water (as in ) suggests the target compound’s moderate polarity aligns with efficient recovery (84.6–108.6% ).

- Stability : The aldehyde group may render the compound prone to oxidation, necessitating stabilization strategies during storage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.